molecular formula C11H11NO B14220129 N-(1-Phenylpropadienyl)acetamide CAS No. 827303-04-8

N-(1-Phenylpropadienyl)acetamide

Cat. No.: B14220129
CAS No.: 827303-04-8
M. Wt: 173.21 g/mol
InChI Key: UXEZTAYKPGAKMD-UHFFFAOYSA-N
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Description

N-(1-Phenylpropadienyl)acetamide: is an organic compound characterized by the presence of a phenyl group attached to a propadienyl moiety, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylpropadienyl)acetamide typically involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This intermediate can then undergo further reactions to introduce the propadienyl group. One common method involves the use of propargyl bromide in the presence of a base such as potassium carbonate, followed by a palladium-catalyzed coupling reaction to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(1-Phenylpropadienyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(1-Phenylpropadienyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Phenylpropadienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-(1-Phenylpropadienyl)acetamide is unique due to the presence of the propadienyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications .

Properties

CAS No.

827303-04-8

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

N-(1-phenylprop-2-enylidene)acetamide

InChI

InChI=1S/C11H11NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h3-8H,1H2,2H3

InChI Key

UXEZTAYKPGAKMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C(C=C)C1=CC=CC=C1

Origin of Product

United States

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